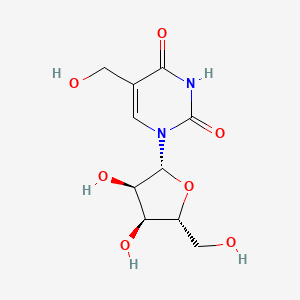

5-Hydroxymethyluridine

Descripción general

Descripción

5-Hydroxymethyluridine: is a modified nucleoside derived from uridine, where a hydroxymethyl group replaces the hydrogen atom at the 5-position of the uracil ring. This compound is of significant interest due to its presence in various biological systems and its potential roles in epigenetic regulation and DNA repair mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyluridine typically involves the hydroxylation of thymidine. One common method includes the use of ten-eleven translocation (TET) dioxygenases or J-binding proteins (JBPs) to catalyze the hydroxylation process . Another approach involves the oxidation of thymine by reactive oxygen species or the deamination of 5-hydroxymethylcytosine by cytidine deaminase .

Industrial Production Methods: Industrial production of this compound can be achieved through enzyme-mediated processes. For example, this compound DNA Kinase (5-HMUDK) can be used to transfer the gamma phosphate from ATP to the hydroxymethyl moiety of this compound in polymeric DNA .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxymethyluridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-formyluridine or 5-carboxyuridine.

Reduction: Reduction reactions can convert it back to thymidine.

Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: 5-Formyluridine, 5-Carboxyuridine.

Reduction: Thymidine.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 5-Hydroxymethyluridine is used as a probe to study DNA and RNA modifications. It helps in understanding the dynamics of nucleic acid methylation and hydroxymethylation .

Biology: In biological research, this compound is used to investigate the roles of modified nucleosides in gene expression regulation and epigenetic modifications .

Industry: In the industrial sector, this compound is used in the development of diagnostic tools and therapeutic agents targeting epigenetic modifications .

Mecanismo De Acción

5-Hydroxymethyluridine exerts its effects primarily through its incorporation into DNA and RNA, where it can influence gene expression and epigenetic regulation. The hydroxymethyl group can be further modified by various enzymes, leading to changes in the local chromatin structure and gene activity . The primary molecular targets include DNA methyltransferases and TET enzymes, which play crucial roles in the addition and removal of methyl groups on DNA .

Comparación Con Compuestos Similares

5-Methylcytosine: Another modified nucleoside involved in DNA methylation and epigenetic regulation.

5-Hydroxymethylcytosine: Similar to 5-Hydroxymethyluridine, it is involved in DNA demethylation processes.

5-Formylcytosine: A further oxidation product of 5-Hydroxymethylcytosine, involved in active DNA demethylation.

Uniqueness: this compound is unique due to its specific role in the hydroxymethylation of uridine, which is less common compared to cytosine modifications. Its presence in DNA and RNA provides unique insights into the regulation of gene expression and the potential for targeted therapeutic interventions .

Actividad Biológica

5-Hydroxymethyluridine (5hmU) is a modified nucleoside that has garnered attention due to its unique biological activities and potential implications in various biological processes. This article delves into the biological activity of 5hmU, highlighting its synthesis, enzymatic production, and role in cellular mechanisms, particularly in relation to epigenetic regulation and genomic stability.

Synthesis and Enzymatic Production

5hmU is primarily synthesized through the oxidative modification of thymidine by the ten-eleven translocation (TET) enzymes. These enzymes catalyze the conversion of thymine to 5hmU, a process that has been identified in various organisms, including mammals and dinoflagellates. Recent studies have demonstrated that 5hmU can be generated from thymidine via hydroxylation, with specific TET homologues identified as key enzymes in this pathway .

Table 1: Key Enzymes Involved in 5hmU Production

| Enzyme | Organism | Function |

|---|---|---|

| TET1 | Mammals | Converts 5mC to 5hmC and can also produce 5hmU |

| TET2 | Mammals | Similar function as TET1 |

| CryTJ1 | Dinoflagellates | Hydroxylates thymidine to produce 5hmU |

| AmpTJ1 | Dinoflagellates | Hydroxylation activity, less efficient than CryTJ1 |

Biological Roles and Activities

The biological roles of 5hmU are multifaceted:

- Epigenetic Regulation : 5hmU is implicated in the regulation of gene expression through its presence in genomic DNA. It is believed to play a role similar to that of other modified bases, influencing chromatin structure and gene transcription .

- Transposable Element Silencing : Recent findings suggest that 5hmU may contribute to the silencing of transposable elements in the genome. This function is critical for maintaining genomic integrity and preventing mutations that could arise from transposable element activity .

- Cell Cycle Dynamics : Studies have shown that the levels of 5hmU fluctuate during the cell cycle, indicating a potential role in DNA replication and repair processes. For instance, during the S phase, there is a slight decrease in 5hmU content, which subsequently normalizes during the G2/M phase .

Case Study: Role of 5hmU in Dinoflagellates

A recent study focused on the dinoflagellate Amphidinium carterae revealed significant insights into the dynamics of 5hmU within these organisms. The research utilized LC-MS/MS techniques to quantify 5hmU levels across different phases of the cell cycle. The results indicated that while there was a decrease during DNA synthesis, levels rebounded post-replication, suggesting a tightly regulated mechanism for maintaining 5hmU levels .

Research Findings on Genomic Mapping

Another study employed genomic mapping techniques to identify loci enriched with 5hmU. It was found that these loci often overlapped with regions containing base J (a glucosylated form of 5hmU), highlighting a potential functional interplay between these modifications in regulating gene expression and maintaining genomic stability .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJJNQKTRZJIQ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952752 | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30414-00-7 | |

| Record name | 5-Hydroxymethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.